N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-4-BUTYLBENZENE-1-SULFONAMIDE
Beschreibung
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-4-BUTYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of adamantane, pyrazole, and sulfonamide groups
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-4-butylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-2-3-4-17-5-7-21(8-6-17)29(27,28)25-22-9-10-26(24-22)23-14-18-11-19(15-23)13-20(12-18)16-23/h5-10,18-20H,2-4,11-16H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXPVDHWCNLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-4-BUTYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane and pyrazole intermediates. The adamantane derivative can be synthesized through the reaction of adamantane with suitable halogenating agents, followed by substitution reactions to introduce the desired functional groups . The pyrazole ring is often constructed via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the coupling of the adamantane-pyrazole intermediate with 4-butylbenzenesulfonyl chloride under basic conditions to form the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and flow chemistry can be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-4-BUTYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: The sulfonamide group can be reduced to the corresponding amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and pyrazole positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-4-BUTYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-4-BUTYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
N-(adamantan-1-yl)-4-(adamantan-1-yl)sulfamoylbenzamide: Shares structural similarities with the adamantane and sulfonamide groups.
1-adamantan-1-yl-3-[4-(pentyloxy)cyclohexyl]urea: Contains the adamantane moiety and exhibits similar bioactive properties.
Uniqueness: N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-4-BUTYLBENZENE-1-SULFONAMIDE is unique due to the presence of the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
